molecular formula C9H6N2S B14402708 5,9-Methano[1,3]thiazolo[4,5-d]azocine CAS No. 88084-55-3

5,9-Methano[1,3]thiazolo[4,5-d]azocine

Katalognummer: B14402708
CAS-Nummer: 88084-55-3
Molekulargewicht: 174.22 g/mol
InChI-Schlüssel: CGGVGOKYUNWFBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,9-Methano[1,3]thiazolo[4,5-d]azocine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Methano[1,3]thiazolo[4,5-d]azocine typically involves the cyclization of thioamides with appropriate reagents. One classical method involves the Jacobsen cyclization of thioamide to form the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . This reaction is carried out using aqueous potassium ferricyanide as an oxidant. Further N-methylation and condensation with aldehydes can yield conjugated products suitable for nonlinear optical applications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

5,9-Methano[1,3]thiazolo[4,5-d]azocine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and azocine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers or amines.

Wissenschaftliche Forschungsanwendungen

5,9-Methano[1,3]thiazolo[4,5-d]azocine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5,9-Methano[1,3]thiazolo[4,5-d]azocine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to the modulation of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,9-Methano[1,3]thiazolo[4,5-d]azocine is unique due to its specific ring fusion and the presence of both thiazole and azocine moieties. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific applications.

Eigenschaften

CAS-Nummer

88084-55-3

Molekularformel

C9H6N2S

Molekulargewicht

174.22 g/mol

IUPAC-Name

3-thia-5,9-diazatricyclo[6.3.1.02,6]dodeca-1,4,6,8,10-pentaene

InChI

InChI=1S/C9H6N2S/c1-2-10-7-3-6(1)9-8(4-7)11-5-12-9/h1-2,4-5H,3H2

InChI-Schlüssel

CGGVGOKYUNWFBX-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C3C(=CC1=NC=C2)N=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.